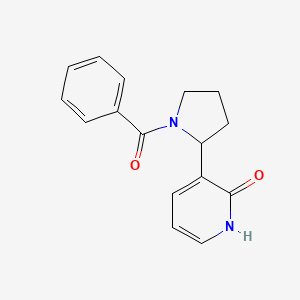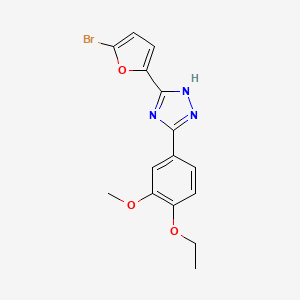
5-(tert-Butylthio)-2-iodo-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butylthio)-2-iodo-4-methylpyridine is an organosulfur compound that features a tert-butylthio group, an iodine atom, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed cross-coupling reaction, where a pyridine derivative is reacted with a tert-butylthiol and an iodine source under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 5-(tert-Butylthio)-2-iodo-4-methylpyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butylthio)-2-iodo-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the tert-butylthio group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Substitution: Formation of new pyridine derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of deiodinated or modified thioether compounds.
Applications De Recherche Scientifique
5-(tert-Butylthio)-2-iodo-4-methylpyridine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 5-(tert-Butylthio)-2-iodo-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The tert-butylthio group can undergo oxidation or substitution, while the iodine atom can be replaced by other nucleophiles. These reactions enable the compound to interact with different molecular targets and pathways, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylthiol: Similar in having a tert-butylthio group but lacks the pyridine ring and iodine atom.
2-Iodo-4-methylpyridine: Similar in having the iodine and methyl groups on the pyridine ring but lacks the tert-butylthio group.
Uniqueness
5-(tert-Butylthio)-2-iodo-4-methylpyridine is unique due to the combination of the tert-butylthio group, iodine atom, and methyl group on the pyridine ring.
Propriétés
Formule moléculaire |
C10H14INS |
|---|---|
Poids moléculaire |
307.20 g/mol |
Nom IUPAC |
5-tert-butylsulfanyl-2-iodo-4-methylpyridine |
InChI |
InChI=1S/C10H14INS/c1-7-5-9(11)12-6-8(7)13-10(2,3)4/h5-6H,1-4H3 |
Clé InChI |
HGDMIDXVRPWVRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1SC(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B11803953.png)



![2-(Pyridin-4-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B11803972.png)
![6-((4-Aminopiperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11803977.png)



![2-(3,5-Difluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11804017.png)


